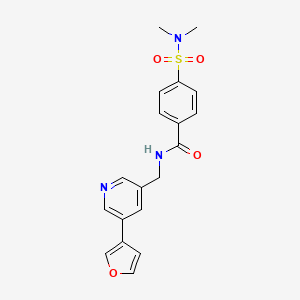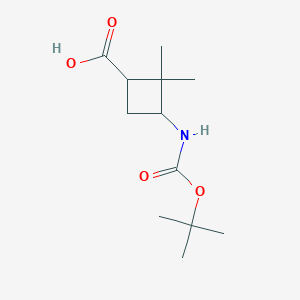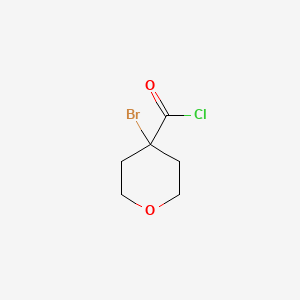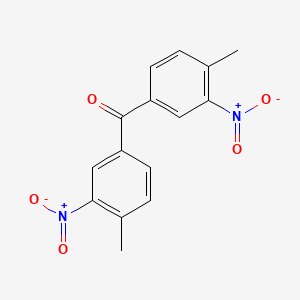
2,6-dimethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2,6-dimethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide” is a benzamide derivative . It has a molecular formula of C20H19N3O4 and a molecular weight of 365.389.
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its molecular formula, includes a benzamide core with methoxy and pyridazinyl substituents. Detailed structural analysis would typically involve spectroscopic methods such as IR, 1H NMR, and 13C NMR .Scientific Research Applications
Synthesis and Derivative Compounds
Synthesis of Analogous Compounds : Research by Högberg et al. (1990) involved synthesizing compounds related to 2,6-dimethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide. These compounds were evaluated for their affinity for certain receptor binding sites and for inhibition of behavioral responses in studies related to antipsychotic agents (Högberg et al., 1990).
Benzodifuranyl and Thiazolopyrimidines Synthesis : Abu‐Hashem et al. (2020) conducted a study involving the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from compounds like visnaginone and khellinone. These synthesized compounds showed promise as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Synthesis of Isocyanide Compounds : A study by Facchin et al. (2002) explored the synthesis of 2-(trimethylsiloxymethyl)phenyl- and 2-(hydroxymethyl)phenyl isocyanides. These compounds demonstrated interesting coordination and reactivity properties, contributing to the field of organometallic chemistry (Facchin et al., 2002).
Pharmaceutical Research and Application
Potential Antipsychotic Agents : The study by Högberg et al. (1990) also explored the potential of synthesized compounds as antipsychotic agents, particularly focusing on their antidopaminergic properties. This research contributes to understanding the therapeutic potential of such compounds in psychiatric medication (Högberg et al., 1990).
Anti-Tubercular Activity : Nimbalkar et al. (2018) synthesized novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide, which showed promising anti-tubercular activity against Mycobacterium tuberculosis. This study contributes to the development of new anti-tubercular drugs (Nimbalkar et al., 2018).
Cytotoxicity Evaluation : The research by Brandes et al. (2020) involved synthesizing amorfrutins A and B from 3,5-Dimethoxy-benzaldehyde. These compounds showed cytotoxicity against human tumor cell lines, indicating potential in cancer treatment research (Brandes et al., 2020).
Material Science and Chemistry
- Electro-Optical Properties of Polyamides and Polyimides : Hsiao et al. (2015) studied the synthesis and characterization of aromatic polyamides and polyimides bearing pendent 3,6-dimethoxycarbazole units. This research is relevant in the field of material science, particularly for developing materials with specific electro-optical properties (Hsiao et al., 2015).
properties
IUPAC Name |
2,6-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-25-16-8-5-9-17(26-2)19(16)20(24)21-14-7-4-6-13(12-14)15-10-11-18(27-3)23-22-15/h4-12H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOLDESZHYZJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2760980.png)



![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2760985.png)

![1-[5-(Trifluoromethyl)pyrazol-1-YL]propan-2-OL](/img/structure/B2760989.png)


